

Spectroscopic data of pure 1-decene (NMR, IR, GC-MS)

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Compound of Interest

Compound Name: 1-Decene

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An In-depth Technical Guide to the Spectroscopic Analysis of Pure **1-Decene**

Authored by a Senior Application Scientist

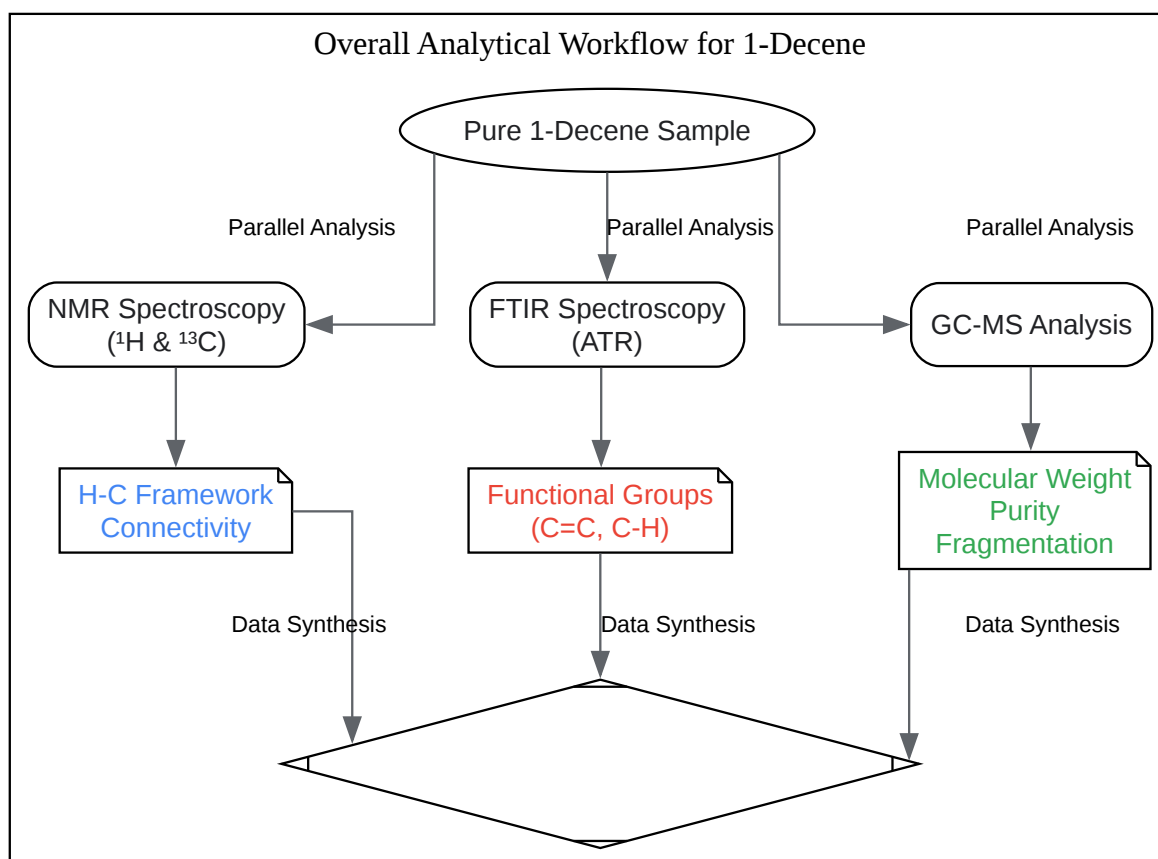
This document provides a comprehensive technical guide to the spectroscopic characterization of pure **1-decene** (CAS: 872-05-9), a pivotal alpha-olefin in chemical synthesis and polymer science.^{[1][2][3][4][5][6]} For researchers, quality control analysts, and drug development professionals, unambiguous structural confirmation and purity assessment are paramount. This guide synthesizes field-proven methodologies with foundational principles for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Gas Chromatography-Mass Spectrometry (GC-MS) analysis, ensuring a self-validating system for compound identification.

The narrative is structured to not only present data but to explain the causality behind experimental choices, reflecting an approach grounded in expertise and scientific integrity.

The Analytical Workflow: A Multi-Technique Approach

The robust identification of a simple molecule like **1-decene** relies on the convergence of data from multiple orthogonal techniques. Each method provides a unique piece of the structural puzzle: NMR elucidates the carbon-hydrogen framework, IR identifies key functional groups, and GC-MS confirms molecular weight and fragmentation patterns while assessing purity. The

synergy of these methods provides a high degree of confidence in the sample's identity and quality.



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Caption: A logical workflow for the comprehensive analysis of **1-decene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the cornerstone of small molecule structural elucidation. For **1-decene**, ^1H NMR provides information on the number and connectivity of protons, while ^{13}C NMR maps the unique carbon environments.

Expertise in Action: Experimental Protocol for NMR

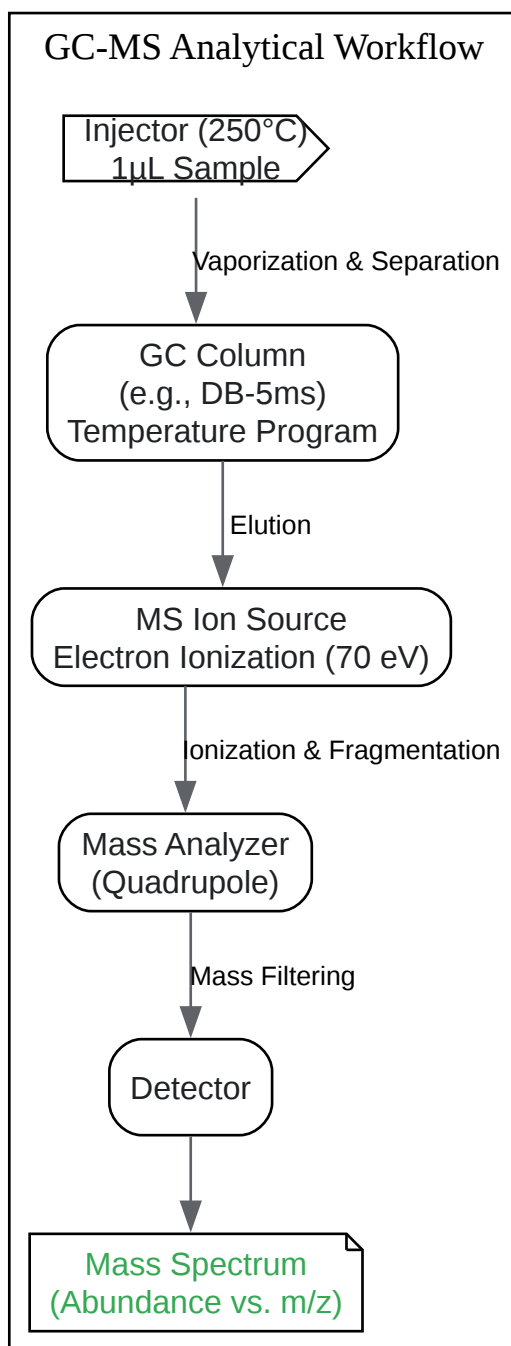
The choice of solvent and sample concentration is critical for acquiring high-quality NMR data. A deuterated solvent is essential to avoid large, interfering solvent signals in ^1H NMR and to provide a lock signal for the spectrometer.^[7]

Protocol: ^1H and ^{13}C NMR Sample Preparation

- Solvent Selection: Chloroform-d (CDCl_3) is the solvent of choice for **1-decene** due to its excellent ability to dissolve nonpolar hydrocarbons and its relatively clean spectral window.
- Sample Preparation:
 - In a clean, dry vial, add approximately 2-5 mg of pure **1-decene** for ^1H NMR (or 15-20 mg for ^{13}C NMR).^{[8][9]}
 - Using a calibrated pipette, add ~0.6-0.7 mL of CDCl_3 .^{[10][11]} The volume is crucial; too little can cause issues with magnetic field shimming, leading to poor peak shape.^{[7][11]}
 - Gently swirl the vial to ensure the sample is fully dissolved and the solution is homogeneous.
- Filtration and Transfer:
 - Prepare a Pasteur pipette with a small, tightly packed plug of cotton or glass wool at the neck. This step is non-negotiable as it removes particulate matter that severely degrades spectral resolution.^{[7][9]}
 - Filter the solution directly into a clean, high-quality 5 mm NMR tube.
- Finalization: Cap the NMR tube securely and wipe the exterior with a lint-free wipe (e.g., Kimwipe) moistened with isopropanol to remove any fingerprints or dust before inserting it into the spectrometer.^[8]

^1H NMR Data Interpretation

The ^1H NMR spectrum of **1-decene** shows distinct signals corresponding to the vinylic ($=\text{CH}$, $=\text{CH}_2$), allylic ($-\text{CH}_2-$), aliphatic ($-\text{CH}_2-$), and terminal methyl ($-\text{CH}_3$) protons.



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